Lipophilicity Advantage: XLogP3-AA Comparison with 3-Benzyl Analog
The target compound exhibits a lower computed lipophilicity (XLogP3-AA = 2.4) compared to the analogous 3-benzyl derivative (XLogP3-AA = 2.9), suggesting superior aqueous solubility and more favorable oral absorption according to Lipinski's rule-of-five guidelines [1]. This difference arises solely from the 3-phenyl vs. 3-benzyl substitution, as the remaining scaffold is identical.
| Evidence Dimension | Computed XLogP3-AA |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | Ethyl 3-oxo-4-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate (XLogP3-AA = 2.9) |
| Quantified Difference | ΔXLogP = -0.5 (more hydrophilic) |
| Conditions | PubChem XLogP3 3.0 algorithm (release 2025.09.15) |
Why This Matters
Lower logP directly correlates with better aqueous solubility, a critical parameter for in vitro assay compatibility and early-stage lead optimization.
- [1] PubChem computed XLogP3-AA values for CID 7118887 (target) and CID 71307851 (3-benzyl analog) accessed 2026-05-09. View Source
